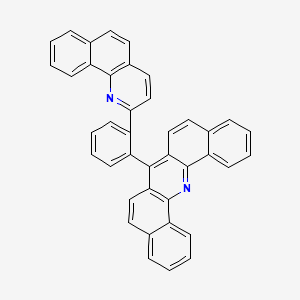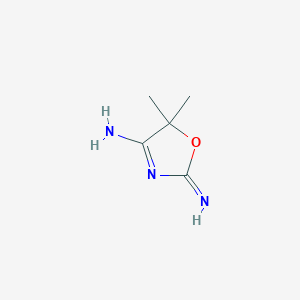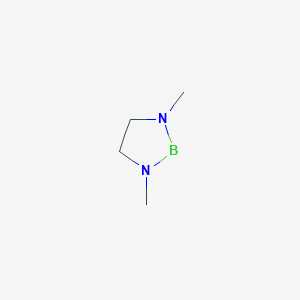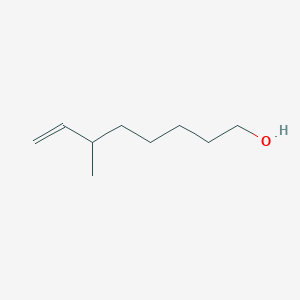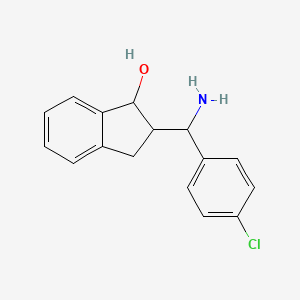
2-(alpha-Amino-p-chlorobenzyl)-1-indanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(alpha-Amino-p-chlorobenzyl)-1-indanol is a synthetic organic compound that belongs to the class of indanols. These compounds are characterized by the presence of an indane ring system with various functional groups attached. The specific structure of this compound includes an amino group and a chlorobenzyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Amino-p-chlorobenzyl)-1-indanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and p-chlorobenzylamine.
Formation of Intermediate: The indanone is reacted with p-chlorobenzylamine under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(alpha-Amino-p-chlorobenzyl)-1-indanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The amino and chlorobenzyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: The compound may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(alpha-Amino-p-chlorobenzyl)-1-indanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(alpha-Amino-p-methylbenzyl)-1-indanol: Similar structure with a methyl group instead of a chlorine atom.
2-(alpha-Amino-p-fluorobenzyl)-1-indanol: Similar structure with a fluorine atom instead of a chlorine atom.
2-(alpha-Amino-p-bromobenzyl)-1-indanol: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorobenzyl group in 2-(alpha-Amino-p-chlorobenzyl)-1-indanol may impart unique chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.
Properties
CAS No. |
27250-24-4 |
|---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-[amino-(4-chlorophenyl)methyl]-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C16H16ClNO/c17-12-7-5-10(6-8-12)15(18)14-9-11-3-1-2-4-13(11)16(14)19/h1-8,14-16,19H,9,18H2 |
InChI Key |
WCKAGTONKQFNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)C(C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


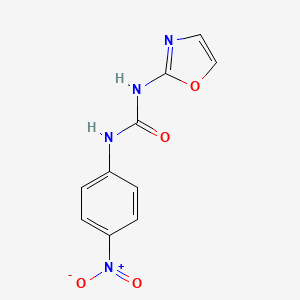
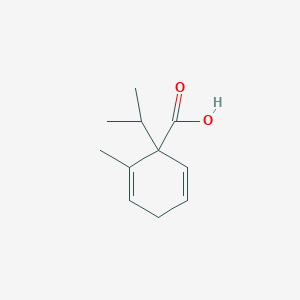

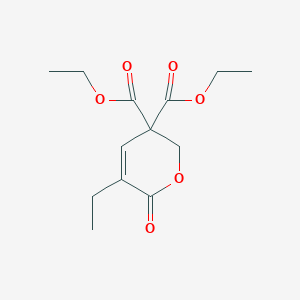

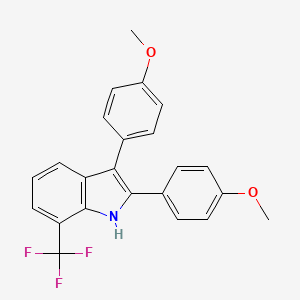

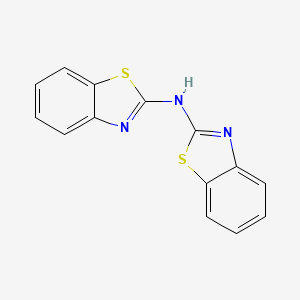
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
